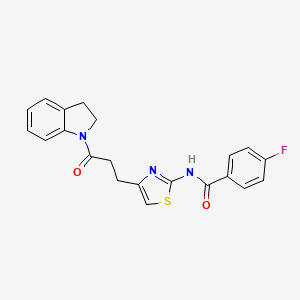

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PET Imaging of Brain Receptors

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide and its derivatives are primarily investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. Studies have focused on its utility for imaging human brain metabotropic subtype 1 receptors (mGluR1). These receptors are relevant in the context of neuropsychiatric disorders and drug development. For instance, one derivative, [(18)F]FIMX, showed promise due to its favorable properties for PET radioligand development, including high brain radioactivity uptake and specificity to mGluR1 receptors in animal models (Xu et al., 2013). Another study developed [(11)C]FIMX, a variant with a shorter half-life, allowing for repeated PET studies within the same day, further highlighting its potential in imaging mGluR1 in the brain (Hong et al., 2015).

Anticancer Activity

Several derivatives of this compound have been synthesized and assessed for their anticancer properties. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher potency than reference drugs. For instance, a series of substituted benzamides were evaluated against breast, lung, colon, and ovarian cancer cell lines, displaying significant anticancer activities in comparison to etoposide, a standard reference drug (Ravinaik et al., 2021). Another study explored novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, which demonstrated potent cytotoxic action against cervical and breast cancer cell lines, comparable with the standard drug doxorubicin (Vallri et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have also been synthesized and evaluated for antimicrobial properties. Studies have shown these derivatives to be active against a range of microbial strains, including bacteria and fungi. For instance, certain synthesized compounds displayed promising antimicrobial activities, substantiated by their structural characteristics and the presence of fluorine atoms, which seem to play a crucial role in enhancing this activity (Desai et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound are protein kinases . Protein kinases play a crucial role in regulating various cellular processes, including proliferation, cell cycle, intracellular metabolism, cell survival, apoptosis, DNA repair, cell motility, and response to external stimuli .

Mode of Action

The compound interacts with the ATP-binding domain of the protein kinase via hydrogen bonds between the maleimide moiety and the respective polar groups in the ATP-binding domain . Additionally, van der Waals interactions occur between the indole rings and the hydrophobic amino acid side chains in the ATP-binding domain . The selectivity of interaction with specific kinases is achieved by modifying hydrophobic groups in the inhibitor or by introducing the appropriate side chains .

Biochemical Pathways

The compound’s interaction with protein kinases affects several biochemical pathways. These enzymes are potential drug targets, including for the purposes of antitumor therapy . It is known that protein kinase inhibitors can prevent the development of resistance in tumor cells against cytostatic agents .

Result of Action

The compound’s action results in the inhibition of protein kinases, which can prevent the development of resistance in tumor cells against cytostatic agents . This makes it a potential candidate for the development of new drugs for combined therapy of oncological diseases .

Propiedades

IUPAC Name |

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTZXDBGHVEHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)

![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)

![2-(2-fluorophenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2452147.png)

![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)

![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)